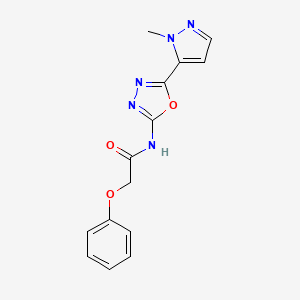
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a chemical compound of significant interest due to its potential in various fields of chemistry and biology. The interest in this compound arises from the oxadiazole and pyrazole moieties which are known for their diverse pharmacological activities. However, our focus will exclude drug usage, dosage, and side effects.
Synthesis Analysis
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide and related compounds typically involves cyclization reactions, starting from substituted benzofurans, pyrazoles, or benzoic acid derivatives. For example, the synthesis of similar compounds has been achieved by reacting pyrazole derivatives with various substituted acetamides under specific conditions to form the desired 1,3,4-oxadiazole derivatives (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectrometry. These compounds exhibit a variety of structural features that contribute to their biological activity, including the presence of oxadiazole and pyrazole rings which are crucial for their interaction with biological targets (Rai et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds involve interactions with various reagents to form new derivatives. For instance, the acylation, alkylation, and cyclization reactions are common in modifying the chemical structure to enhance the compound's biological activity or to study its chemical behavior (Faheem, 2018).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are crucial for understanding the compound's stability and suitability for further application. These properties are determined using techniques like X-ray crystallography and differential scanning calorimetry (DSC) (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide include its reactivity towards nucleophiles and electrophiles, stability under various conditions, and its potential to undergo further chemical transformations. These properties are essential for designing compounds with desired biological activities (Kolluri et al., 2020).
科学的研究の応用
Oxadiazole Derivatives in Medicinal Chemistry
Therapeutic Potential : The 1,3,4-oxadiazole ring is a critical structural feature in many synthetic molecules, offering effective binding with various enzymes and receptors due to its pyridine-like nitrogen atom. This structure enables a wide array of bioactivities by facilitating weak interactions in biological systems. Research in developing 1,3,4-oxadiazole-based derivatives has shown significant therapeutic potency across a variety of conditions, indicating the potential value of compounds like N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide in medicinal chemistry (Verma et al., 2019).
Biological Activities : Compounds containing the 1,3,4-oxadiazole moiety have been associated with a range of medicinal properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities. This versatility suggests that N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide could potentially be explored for similar biological effects, contributing to the development of new therapeutic agents (Verma et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-11(7-8-15-19)13-17-18-14(22-13)16-12(20)9-21-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOIRTPIWBKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)
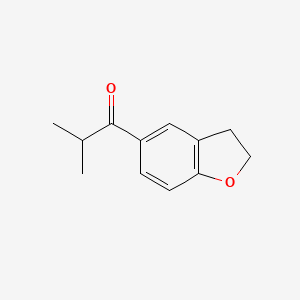
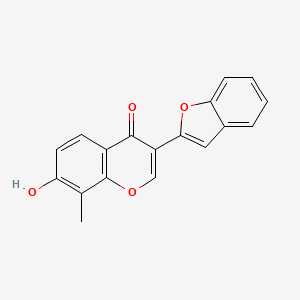
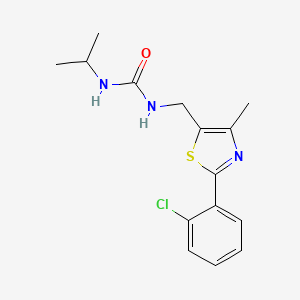
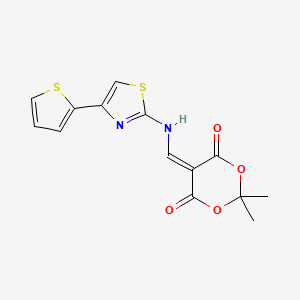
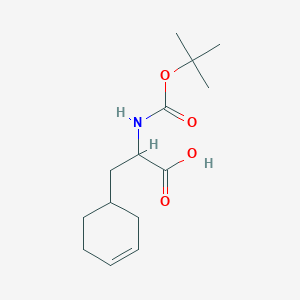
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)
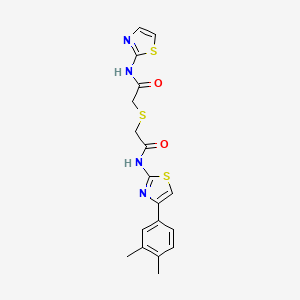
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)
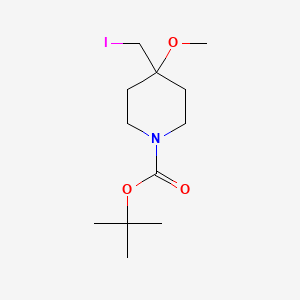
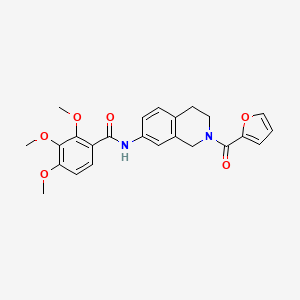
![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)
![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)